molecular formula C18H17ClN2OS B5881791 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-4-METHYLQUINAZOLINE

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-4-METHYLQUINAZOLINE

Cat. No.: B5881791
M. Wt: 344.9 g/mol
InChI Key: ZEDJEUMISIBNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-4-METHYLQUINAZOLINE is a synthetic organic compound with a complex structure. It is characterized by the presence of a quinazoline core, which is a bicyclic compound consisting of fused benzene and pyrimidine rings. The compound also contains a chlorophenyl group, an ethoxy group, and a methylsulfanyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorobenzyl chloride with 2-mercapto-6-ethoxy-4-methylquinazoline under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-4-METHYLQUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted derivatives .

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-4-METHYLQUINAZOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-4-METHYLQUINAZOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-METHOXY-4-METHYLQUINAZOLINE
  • **2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-4-ETHYLQUINAZOLINE

Uniqueness

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-4-METHYLQUINAZOLINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-ethoxy-4-methylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-3-22-15-8-9-17-16(10-15)12(2)20-18(21-17)23-11-13-4-6-14(19)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDJEUMISIBNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.